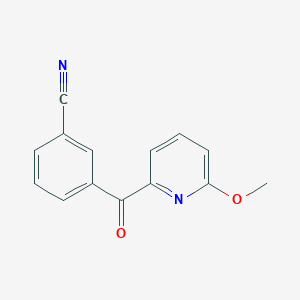
5-(2-Fluorobenzoyl)-2-methylpyridine
Descripción general
Descripción
“5-(2-Fluorobenzoyl)-2-methylpyridine” is likely a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 2nd position .
Synthesis Analysis
While specific synthesis methods for “5-(2-Fluorobenzoyl)-2-methylpyridine” are not available, similar compounds often involve acylation reactions . For instance, a method takes 2-(2-fluorobenzoyl) malononitrile as a raw material to synthesize a related compound .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound related to 5-(2-Fluorobenzoyl)-2-methylpyridine, highlighting its solid and solution conformations and thermal stability through techniques like NMR analyses, X-ray powder diffraction, and differential scanning calorimetry (Ribet et al., 2005).
Pharmacological Properties
- Vanover et al. (2006) investigated the pharmacological properties of a structurally similar compound, emphasizing its receptor activity and potential as a therapeutic agent, which could be relevant to understanding 5-(2-Fluorobenzoyl)-2-methylpyridine (Vanover et al., 2006).
Antioxidant Activity and DNA Binding
- Yılmaz et al. (2020) conducted a study on a novel compound closely related to 5-(2-Fluorobenzoyl)-2-methylpyridine, examining its structure, antioxidant activity, DNA binding affinity, and molecular docking studies. This provides insights into the biochemical interactions and potential applications of similar compounds (Yılmaz et al., 2020).
Synthesis and Medicinal Chemistry Applications
- Bagdi et al. (2015) reviewed the synthesis of imidazopyridine scaffolds, which are structurally related to 5-(2-Fluorobenzoyl)-2-methylpyridine, demonstrating its significance in medicinal chemistry due to its wide range of applications (Bagdi et al., 2015).
Crystallographic Studies
- Gallagher et al. (2008, 2009) conducted crystallographic studies on compounds similar to 5-(2-Fluorobenzoyl)-2-methylpyridine, offering detailed insights into their molecular structure and interactions, which is crucial for understanding the physical and chemical properties of such compounds (Gallagher et al., 2008), (Gallagher et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMSRFDOVAUWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















